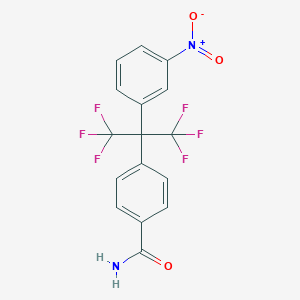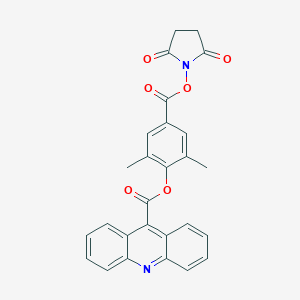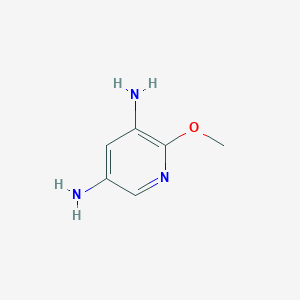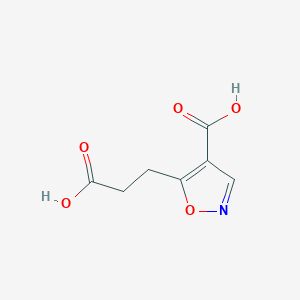
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as diallylamine. The synthesis typically involves a series of steps including ring-closing metathesis and SN2 displacement reactions. For instance, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from diallylamine followed by ring-closing metathesis is a notable method .
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic methods. These methods utilize enzymes such as lipases to achieve high enantiomeric excess. For example, Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) has been used to produce the compound with excellent enantiomeric purity .
化学反应分析
Types of Reactions
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and stereochemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group.
科学研究应用
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its stereospecific interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .
相似化合物的比较
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with similar stereochemistry but different functional groups and applications
Uniqueness
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
132619-44-4 |
|---|---|
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
InChI 键 |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
SMILES |
CC1CN(C(=O)C1N)O |
手性 SMILES |
C[C@H]1CN(C(=O)[C@@H]1N)O |
规范 SMILES |
CC1CN(C(=O)C1N)O |
同义词 |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









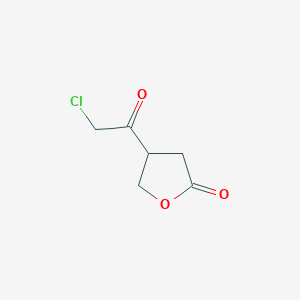
![6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B144399.png)
